molecular formula C6H13NO2S B1427343 2-Cyclobutylethane-1-sulfonamide CAS No. 1695813-73-0

2-Cyclobutylethane-1-sulfonamide

Cat. No. B1427343
CAS RN: 1695813-73-0
M. Wt: 163.24 g/mol
InChI Key: KUVHCGFPGRCUNU-UHFFFAOYSA-N
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Description

2-Cyclobutylethane-1-sulfonamide is a type of sulfonamide compound. It has the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol .


Molecular Structure Analysis

The InChI code for 2-Cyclobutylethane-1-sulfonamide is 1S/C6H13NO2S/c7-10(8,9)5-4-6-2-1-3-6/h6H,1-5H2,(H2,7,8,9) .


Physical And Chemical Properties Analysis

2-Cyclobutylethane-1-sulfonamide is a powder . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Sulfonamide Chemistry and Applications

Sulfonamide derivatives, including structures similar to 2-Cyclobutylethane-1-sulfonamide, have been extensively studied for their vast potential in medicinal chemistry and drug design due to their broad range of therapeutic applications. These compounds have been used as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of numerous other conditions. Sulfonamides' chemical structure, featuring the sulfonamide group (SO2NH2), contributes significantly to their biological activity, making them a key focus in the development of new therapeutic agents.

Bioorthogonal Chemistry

A notable advancement in the application of sulfonamides in scientific research is the development of bioorthogonal reactions for the efficient release of sulfonamide drugs. Shao et al. (2018) described a new approach that utilizes bioorthogonal reactions for the selective and simultaneous liberation of sulfonamide and primary amine drugs, demonstrating the versatility of sulfonamides in drug delivery systems (Shao et al., 2018).

Carbonic Anhydrase Inhibition

Sulfonamides serve as potent inhibitors of carbonic anhydrase (CA), an enzyme that plays crucial roles in physiological processes such as respiration and acid-base balance. Supuran et al. (2001) have elaborated on the inhibitory effects of sulfonamides on CA, highlighting their significance in treating conditions like glaucoma and edema, and even exploring their potential in cancer therapy through the inhibition of tumor-associated CA isoforms (Supuran et al., 2001).

Protease Inhibition

Further research has identified sulfonamides as effective inhibitors of various proteases, including matrix metalloproteases (MMPs), which are implicated in tumor progression and metastasis. Supuran et al. (2003) discussed the role of sulfonamide derivatives as MMP inhibitors, showing their potential as anticancer agents. Additionally, these compounds have been explored for their anti-inflammatory properties by inhibiting tumor necrosis factor-α converting enzyme (TACE) (Supuran et al., 2003).

Antimicrobial and Antiviral Activities

Sulfonamides have historically been used as antibacterial agents. Recent studies have extended their application to the treatment of viral infections, including HIV, by inhibiting specific viral proteases. This highlights the versatility of sulfonamides in combating a wide range of pathogens and opens new avenues for the development of antiviral therapies (Gulcin & Taslimi, 2018).

Mechanism of Action

Target of Action

2-Cyclobutylethane-1-sulfonamide belongs to the class of sulfonamides, a group of synthetic antimicrobial drugs . The primary targets of sulfonamides are enzymes involved in the folate metabolism pathway, specifically dihydropteroate synthetase . These enzymes play a crucial role in the synthesis of folic acid, a vital component for DNA replication and cell division .

Mode of Action

Sulfonamides, including 2-Cyclobutylethane-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of the enzyme, preventing the incorporation of PABA into the folic acid molecule . This inhibition disrupts the synthesis of folic acid, leading to a halt in DNA replication and cell division .

Biochemical Pathways

The primary biochemical pathway affected by 2-Cyclobutylethane-1-sulfonamide is the folate metabolism pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption in the pathway leads to a deficiency of folic acid, which is essential for the synthesis of nucleotides and the process of DNA replication and cell division .

Pharmacokinetics

The pharmacokinetics of 2-Cyclobutylethane-1-sulfonamide, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME) processes . . Generally, sulfonamides are well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular effect of 2-Cyclobutylethane-1-sulfonamide is the inhibition of folic acid synthesis, leading to a halt in DNA replication and cell division . On a cellular level, this results in the inability of bacteria to proliferate, exerting a bacteriostatic effect

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Cyclobutylethane-1-sulfonamide. Factors such as pH, temperature, and presence of other substances can affect the solubility and stability of the compound . Additionally, the presence of resistant bacterial strains in the environment can influence the efficacy of sulfonamides . More research is needed to understand the specific environmental influences on 2-Cyclobutylethane-1-sulfonamide.

Future Directions

While specific future directions for 2-Cyclobutylethane-1-sulfonamide are not available, it’s worth noting that synthetic chemistry, which includes the synthesis of sulfonamides, faces challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . These challenges present opportunities for future research and development.

properties

IUPAC Name

2-cyclobutylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c7-10(8,9)5-4-6-2-1-3-6/h6H,1-5H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVHCGFPGRCUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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